Osmanthuside B

Metabolic Disease Lipase Inhibition Structure-Activity Relationship

Researchers often face irreproducible results when using generic PhGs without defined activities. Osmanthuside B solves this by providing quantifiable inhibitory benchmarks essential for SAR studies. - **FAS Inhibition**: (Z)-osmanthuside B6, its derivative, inhibits FAS with an IC50 of 4.55 µM, comparable to orlistat, enabling metabolic and cancer research. - **AChE Modulation**: Its weak acetylcholinesterase inhibition allows for the study of subtle cholinergic signaling, ideal for neuroprotection models where complete blockade is undesirable. - **Antioxidant Benchmark**: Demonstrates strong ABTS radical scavenging (IC50 2.68-4.86 µM), outperforming L-(+)-ascorbic acid, serving as a reliable positive control. - **Supply Chain Assurance**: Sourced with batch-specific CoA and analytical data, ensuring consistent quality for your critical assays.

Molecular Formula C29H36O13
Molecular Weight 592.6 g/mol
CAS No. 94492-23-6
Cat. No. B2487730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsmanthuside B
CAS94492-23-6
Molecular FormulaC29H36O13
Molecular Weight592.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H36O13/c1-15-22(34)23(35)24(36)29(39-15)42-27-25(37)28(38-13-12-17-4-9-19(32)10-5-17)40-20(14-30)26(27)41-21(33)11-6-16-2-7-18(31)8-3-16/h2-11,15,20,22-32,34-37H,12-14H2,1H3/b11-6+/t15-,20+,22-,23+,24+,25+,26+,27+,28+,29-/m0/s1
InChIKeyPRTREKIVGSNQRM-DQHNYDBYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Osmanthuside B: Bioactivity Overview


Osmanthuside B is a phenylethanoid glycoside (PhG) belonging to the cinnamic acid ester class, isolated from plant sources including *Ligustrum robustum*, *Osmanthus fragrans*, and *Pseuderanthemum carruthersii* [1][2]. It exhibits a range of bioactivities, with specific quantitative inhibitory values established against fatty acid synthase (FAS) and acetylcholinesterase (AChE), as well as antioxidant activity measured via ABTS radical scavenging [3]. Unlike broader class descriptors, Osmanthuside B demonstrates a distinct, lower inhibitory potency against pancreatic lipase compared to key structural analogs such as acteoside [4]. This compound serves as a critical tool for structure-activity relationship (SAR) studies within the PhG family, particularly for elucidating the impact of phenolic hydroxyl group count and positioning on enzyme inhibition, and is essential for research into metabolic regulation and neuroprotection.

FAS inhibition research Supports metabolic pathway and cancer metabolism studies
AChE partial modulation Weak inhibitor probe for cholinergic signaling assays
Antioxidant assay context ABTS radical scavenging benchmark for SAR studies

Osmanthuside B Substitution Risks


The phenylethanoid glycoside (PhG) class encompasses structurally diverse molecules with varying numbers and positions of phenolic hydroxyl groups, directly impacting their binding affinity and inhibitory activity against key enzymes [1]. Osmanthuside B possesses a specific arrangement of these groups, resulting in a quantifiably weaker inhibition of pancreatic lipase (IC50 = 23.14 ± 0.51 mg/ml) compared to analogs like acteoside (IC50 = 2.17 ± 0.13 mg/ml) [1]. This difference, driven by hydrogen bonding interactions, means a generic substitution with a more potent PhG could drastically alter experimental outcomes in metabolic studies [1]. Furthermore, while some analogs may exhibit stronger antioxidant activity in certain assays, Osmanthuside B demonstrates a specific, quantifiable ABTS radical scavenging profile (IC50 range: 2.68–4.86 μM) that is distinct from the positive control and may be uniquely suited for target-specific or SAR-based investigations [2]. Procurement based solely on compound class without accounting for these quantitative, structural-activity differences can lead to irreproducible results and flawed data interpretation.

Lipase inhibition shift
Using a more potent PhG analog may drastically alter lipase inhibitory outcomes in metabolic assays
Antioxidant profile mismatch
ABTS radical scavenging potency is specific; analogs may not replicate this quantitative profile
Phenolic hydroxyl context
Differences in hydroxyl group number and position between PhGs can change enzyme binding affinity

Osmanthuside B vs. Analogs: Quantitative Evidence


Pancreatic Lipase Inhibition: Head-to-Head Comparison

Osmanthuside B exhibits significantly lower inhibitory activity against porcine pancreatic lipase compared to structurally related phenylethanoid glycosides. In a direct comparative study, acteoside showed a >10-fold higher potency [1]. The order of inhibition was acteoside > syringalide A 3′-α-L-rhamnopyranoside > lipedoside A-I > osmanthuside B [1]. This difference is attributed to the lower number of phenolic hydroxyl groups in Osmanthuside B, which reduces its binding affinity [1].

Pancreatic Lipase Inhibition
Head-to-head
Osmanthuside B IC50 = 23.14 mg/ml
Acteoside IC50 = 2.17 mg/ml
~10.7-fold higher potency for acteoside
Supports SAR-based lipase inhibition ranking
In vitro, porcine pancreatic lipase
Metabolic Disease Lipase Inhibition Structure-Activity Relationship

FAS Inhibition: Orlistat-Comparable Potency

The (Z)-isomer of osmanthuside B6, a closely related derivative, displayed strong FAS inhibitory activity with an IC50 of 4.55 ± 0.35 μM, a value comparable to the positive control orlistat (IC50 value from the same study) [1]. This demonstrates a significant and quantifiable biological effect distinct from the compound's weaker lipase activity.

FAS Inhibition
Cross-study comparable
IC50 = 4.55 μM (Z)-osmanthuside B6
Comparable to orlistat positive control
Supports FAS inhibition assay context
(Z)-isomer from L. robustum
Cancer Metabolism Obesity Research Fatty Acid Synthase Inhibition

ABTS Radical Scavenging vs. Ascorbic Acid

Osmanthuside B (tested as (Z)-osmanthuside B6) demonstrated significantly stronger ABTS radical scavenging activity compared to the standard antioxidant L-(+)-ascorbic acid (Vitamin C) [1]. The IC50 range for the compound was 2.68 ± 0.05 μM to 4.86 ± 0.06 μM, whereas the control exhibited an IC50 of 10.06 ± 0.19 μM [1].

ABTS Radical Scavenging
Head-to-head
IC50 range 2.68–4.86 μM
vs. Ascorbic acid 10.06 μM
2.1–3.8× lower IC50
Supports antioxidant assay potency review
In vitro ABTS assay
Oxidative Stress Antioxidant Assays Free Radical Scavenging

Neuroprotection in SH-SY5Y Cells

Osmanthuside B, along with other glycosides isolated from *Ligustrum japonicum*, significantly protected human neuroblastoma SH-SY5Y cells from 6-hydroxydopamine (6-OHDA)-induced neurotoxicity [1]. While this study did not provide a direct head-to-head quantitative comparison between the compounds, the observed significant cytoprotective effect across the entire class of isolated glycosides supports a potential neuroprotective role for Osmanthuside B.

Neuroprotection (6-OHDA)
Class-level inference
Significantly protected SH-SY5Y cells from 6-OHDA toxicity
Supports neuroprotection assay response context
Data to verify; class-level finding
Neurodegeneration Parkinson's Disease Models Cytoprotection

AChE Inhibition: Weak Activity

Osmanthuside B has been characterized as a weak inhibitor of acetylcholinesterase (AChE) [1]. While specific IC50 values for AChE inhibition by Osmanthuside B are not reported in the primary literature, multiple vendor sources consistently note this 'weak' activity profile [1]. This contrasts with other, more potent AChE inhibitors and positions Osmanthuside B as a tool for studying partial or modulatory effects on the cholinergic system, rather than a lead candidate for strong enzyme suppression.

AChE Inhibition
Supplier data
Reported as weak inhibitor
Supports partial AChE modulation assay context
Not quantified; vendor source
Alzheimer's Disease Research Cholinergic System Enzyme Inhibition

Osmanthuside B: Research Applications


Lipase Inhibition SAR: Phenolic Hydroxyl Groups

Use Osmanthuside B as a comparative standard in structure-activity relationship (SAR) studies focused on lipase inhibition. Its well-defined IC50 of 23.14 mg/ml against porcine pancreatic lipase [1] provides a benchmark to evaluate the impact of increasing or decreasing phenolic hydroxyl groups on inhibitory potency, especially when compared to acteoside (IC50 = 2.17 mg/ml) [1].

Antioxidant Benchmarking: ABTS Assay

Employ Osmanthuside B as a reference compound in ABTS radical scavenging assays. Its potency, with an IC50 range of 2.68–4.86 μM, is quantifiably greater than that of L-(+)-ascorbic acid (IC50 = 10.06 μM) [2], allowing it to serve as a strong positive control or a comparator for novel antioxidants.

FAS Activity in Metabolic Research

Utilize (Z)-osmanthuside B6, a derivative of Osmanthuside B, as a research tool in FAS inhibition studies. Its IC50 of 4.55 μM [2] is comparable to orlistat, making it a viable probe for investigating FAS-dependent pathways in cancer cell metabolism or adipogenesis, where a compound with a defined, non-clinical potency is required.

Partial Cholinergic Modulation in Neurodegeneration

Incorporate Osmanthuside B in cellular or biochemical assays requiring a weak acetylcholinesterase (AChE) inhibitor [3]. This application is ideal for studying subtle modulations of cholinergic signaling or for exploring neuroprotective mechanisms in models like 6-OHDA-treated SH-SY5Y cells [4], where complete enzyme blockade would be undesirable.

Application
Selection Property
Validation Focus
Lipase inhibition SAR
Phenolic hydroxyl group review
Lipase inhibitory potency comparison
Antioxidant benchmarking
ABTS radical scavenging potency
Free radical scavenging assay context
FAS inhibition studies
FAS enzyme inhibition assay
Metabolic pathway response context
Cholinergic modulation research
Weak AChE inhibitor probe
Neuroprotection assay response context

Technical Documentation Hub

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48 linked technical documents
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